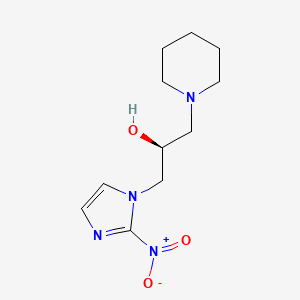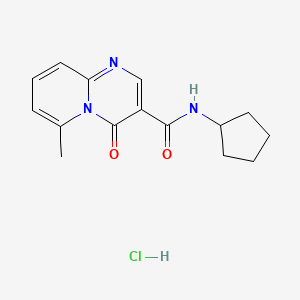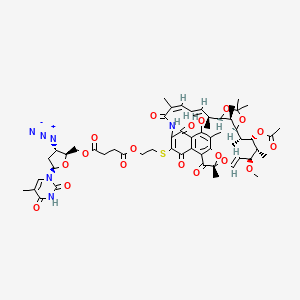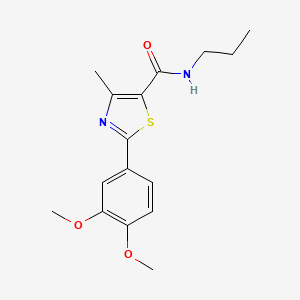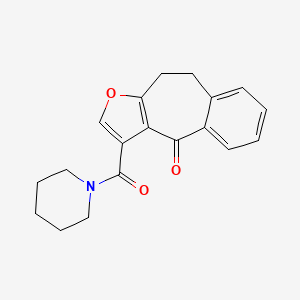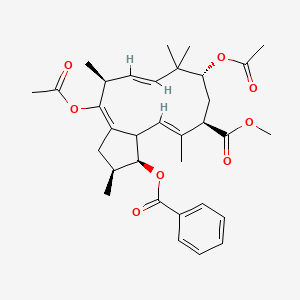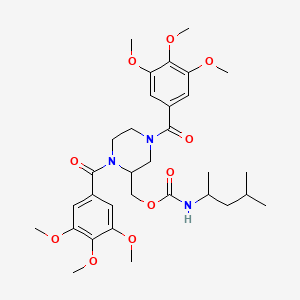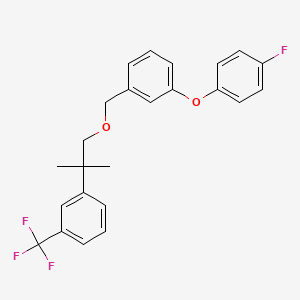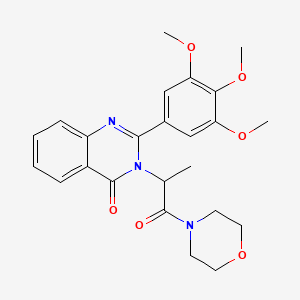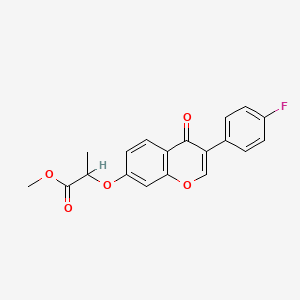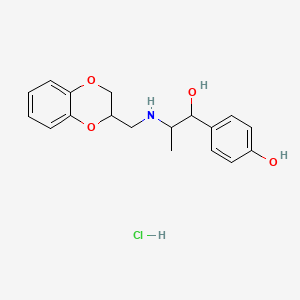
alpha-1-(1-((1,4-Benzodioxan-2-ylmethyl)amino)ethyl)-p-hydroxybenzyl alcohol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-1-(1-((1,4-Benzodioxan-2-ylmethyl)amino)ethyl)-p-hydroxybenzyl alcohol hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxan moiety, which is a bicyclic structure containing a benzene ring fused with a dioxane ring. The presence of the p-hydroxybenzyl alcohol group further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-1-(1-((1,4-Benzodioxan-2-ylmethyl)amino)ethyl)-p-hydroxybenzyl alcohol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxan Moiety: The benzodioxan ring is synthesized through a cyclization reaction involving a benzene derivative and a dioxane precursor under acidic conditions.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with the benzodioxan intermediate.
Attachment of the p-Hydroxybenzyl Alcohol Group: The final step involves the coupling of the p-hydroxybenzyl alcohol group to the aminoethyl-benzodioxan intermediate through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Alpha-1-(1-((1,4-Benzodioxan-2-ylmethyl)amino)ethyl)-p-hydroxybenzyl alcohol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Alpha-1-(1-((1,4-Benzodioxan-2-ylmethyl)amino)ethyl)-p-hydroxybenzyl alcohol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including potential use as a drug candidate.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of alpha-1-(1-((1,4-Benzodioxan-2-ylmethyl)amino)ethyl)-p-hydroxybenzyl alcohol hydrochloride involves its interaction with specific molecular targets and pathways. The benzodioxan moiety may interact with enzymes or receptors, modulating their activity. The aminoethyl group can enhance the compound’s binding affinity to its targets, while the p-hydroxybenzyl alcohol group may contribute to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol derivatives: Compounds with similar benzyl alcohol structures.
Benzodioxan derivatives: Compounds containing the benzodioxan moiety.
Uniqueness
Alpha-1-(1-((1,4-Benzodioxan-2-ylmethyl)amino)ethyl)-p-hydroxybenzyl alcohol hydrochloride is unique due to its combination of the benzodioxan moiety, aminoethyl group, and p-hydroxybenzyl alcohol group. This unique structure imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
87081-17-2 |
|---|---|
Molecular Formula |
C18H22ClNO4 |
Molecular Weight |
351.8 g/mol |
IUPAC Name |
4-[2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-1-hydroxypropyl]phenol;hydrochloride |
InChI |
InChI=1S/C18H21NO4.ClH/c1-12(18(21)13-6-8-14(20)9-7-13)19-10-15-11-22-16-4-2-3-5-17(16)23-15;/h2-9,12,15,18-21H,10-11H2,1H3;1H |
InChI Key |
MTKGINBSSCWDIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)NCC2COC3=CC=CC=C3O2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


